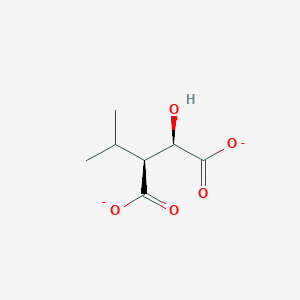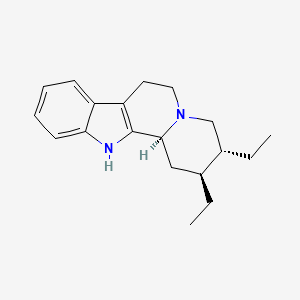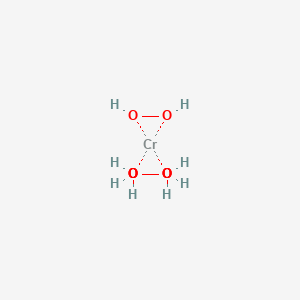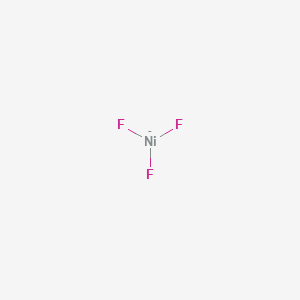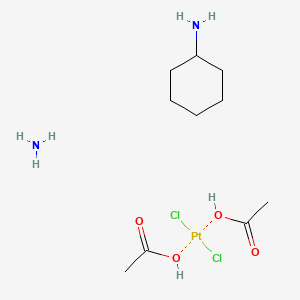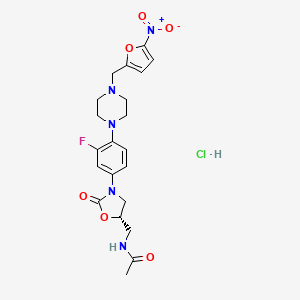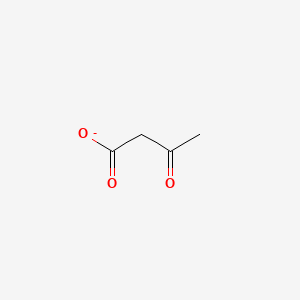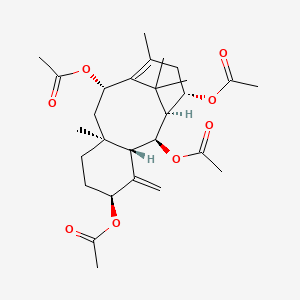
taxuyunnanin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taxuyunnanin C is a taxane diterpenoid.
Wissenschaftliche Forschungsanwendungen
Isolation from Cell Cultures
- Detection in Taxus Canadensis: Taxuyunnanin C, a 14-hydroxylated taxoid, was isolated from the suspension cell culture of Canadian yew (Taxus canadensis). This marked the first report of nonpolar forms of 14-hydroxylated taxoids, including this compound, in T. canadensis, highlighting its potential for further research applications (Kochkin et al., 2019).
Chemical Synthesis and Modifications
- Two-Phase Synthesis: The two-phase synthesis of taxuyunnanine D, a natural product, involved computational modeling and reagent screening, laying a foundation for the total synthesis of Taxol and its analogs, including this compound (Wilde et al., 2014).
- Structure-Activity Relationships: Taxuyunnanine C derivatives were synthesized and evaluated for their role as multidrug resistance modulators in MDR cancer cells. Compounds derived from taxuyunnanine C showed significant activity, suggesting their potential in cancer treatment (Hasegawa et al., 2007).
Biosynthesis and Taxoid Production
- Biosynthesis in Taxus Chinensis: The biosynthesis of taxuyunnanine C in Taxus chinensis cell cultures showed that the taxane carbon skeleton is not of mevalonoid origin, offering insights into the biosynthetic pathway of taxoids (Eisenreich et al., 1996).
- Influence of Ammonium Concentration: The production of taxuyunnanine C in Taxus chinensis was enhanced under low ammonium concentrations, indicating a link between nutrient conditions and taxoid biosynthesis (Zhou & Zhong, 2009).
- Elicitation in Cell Cultures: Elicitation techniques, using synthetic jasmonates, significantly increased the accumulation of taxuyunnanine C in suspension cultures of Taxus chinensis (Qian et al., 2004).
Understanding Taxoid Pathways
- Defense Signal Responses: The study of defense signal responses in Taxus chinensis cell cultures, under synthetic jasmonate elicitation, provided insights into the taxoid biosynthetic pathway, including taxuyunnanine C production (Hu et al., 2006).
Eigenschaften
Molekularformel |
C28H40O8 |
|---|---|
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
[(1S,2S,3S,5S,8S,10S,14S)-2,10,14-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate |
InChI |
InChI=1S/C28H40O8/c1-14-12-21(34-17(4)30)25-26(36-19(6)32)24-15(2)20(33-16(3)29)10-11-28(24,9)13-22(35-18(5)31)23(14)27(25,7)8/h20-22,24-26H,2,10-13H2,1,3-9H3/t20-,21-,22-,24-,25-,26-,28-/m0/s1 |
InChI-Schlüssel |
KFFHSFCOKCGBBW-VCPDXWRASA-N |
Isomerische SMILES |
CC1=C2[C@H](C[C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)[C@H](C1)OC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C |
SMILES |
CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)C(C1)OC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C |
Kanonische SMILES |
CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)C(C1)OC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C |
Synonyme |
taxuyunnanine C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


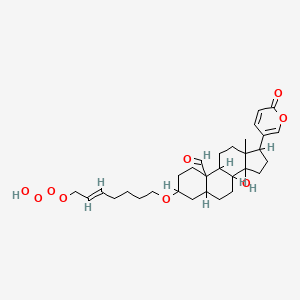


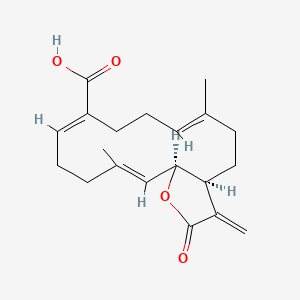
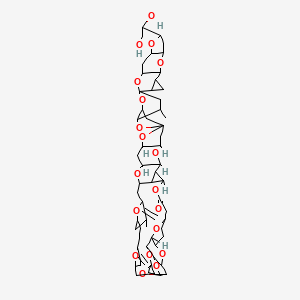
![6-(Methylamino)hexane-1,2,3,4,5-pentol 2-[2-methyl-3-(trifluoromethyl)anilino]-3-pyridinecarboxylic acid](/img/structure/B1235766.png)
![2-amino-4-[4-[C-[[1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1235767.png)
